Cas no 651018-05-2 (2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide)

2-(2,6-Dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide is a specialized organic compound featuring a phenoxyacetamide core linked to a sulfamoylphenyl-thiazole moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The presence of the thiazole ring enhances binding affinity, while the sulfamoyl group may confer solubility and bioavailability advantages. The dimethylphenoxy component could contribute to steric and electronic effects, influencing selectivity. This compound is of interest for research applications in drug discovery, where its unique pharmacophore may enable the development of targeted therapeutics. Handling requires standard laboratory precautions due to its synthetic nature.
2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide structure
651018-05-2 structure
Product name:2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide
CAS No:651018-05-2
MF:C19H19N3O4S2
Molecular Weight:417.501861810684
CID:5248646

2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, 2-(2,6-dimethylphenoxy)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
    • 2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide
    • インチ: 1S/C19H19N3O4S2/c1-13-4-3-5-14(2)18(13)26-12-17(23)21-15-6-8-16(9-7-15)28(24,25)22-19-20-10-11-27-19/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23)
    • InChIKey: VEGVIUTZOUYCES-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(NC2=NC=CS2)(=O)=O)C=C1)(=O)COC1=C(C)C=CC=C1C

2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-261230-1g
2-(2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
651018-05-2
1g
$0.0 2023-09-14
Enamine
EN300-261230-1.0g
2-(2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
651018-05-2
1.0g
$0.0 2023-03-01

2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide 関連文献

2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamideに関する追加情報

Introduction to 2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide (CAS No. 651018-05-2)

2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 651018-05-2, represents a sophisticated molecular structure that combines elements of phenoxy, sulfamoyl, and thiazole moieties. These structural components are strategically arranged to potentially exhibit a range of biological activities, making it a subject of intense interest for researchers exploring novel therapeutic agents.

The molecular framework of 2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide is characterized by its intricate connectivity between the aromatic rings and the heterocyclic thiazole ring. The presence of the phenoxy group at the 2-position and the sulfamoyl group at the 4-position of the phenyl ring introduces polar functionalities that can influence solubility and interactions with biological targets. Meanwhile, the thiazole ring, known for its stability and prevalence in bioactive molecules, adds another layer of complexity that may contribute to its pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological activities of such complex molecules with greater accuracy. The use of molecular docking studies has been particularly useful in understanding how 2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide might interact with various protein targets. These studies suggest that the compound could exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a promising candidate for further investigation in the treatment of chronic inflammatory diseases.

In addition to its potential anti-inflammatory properties, preliminary experimental data indicate that this compound may also possess antioxidant capabilities. The combination of a thiazole ring and sulfamoyl groups is known to enhance oxidative stress resistance in cells. This property is particularly relevant in the context of aging and neurodegenerative diseases, where oxidative damage plays a significant role. The research into these mechanisms is ongoing, but the preliminary findings are encouraging for future therapeutic applications.

The synthesis of 2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide presents a challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic core efficiently. Furthermore, protecting group strategies have been utilized to ensure regioselective functionalization at multiple sites within the molecule.

The pharmacokinetic profile of this compound is another area of active investigation. Understanding how quickly it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Initial studies suggest that the presence of polar functional groups may enhance oral bioavailability while also influencing its metabolic pathways. Further research is needed to optimize these properties and ensure that the compound reaches its target sites effectively.

The potential applications of 651018-05-2 extend beyond traditional pharmaceuticals. Its unique structure makes it an attractive candidate for use in drug discovery libraries designed to screen for novel bioactive compounds. High-throughput screening (HTS) techniques can be employed to rapidly assess its interactions with a wide range of biological targets. This approach has been successful in identifying lead compounds for various therapeutic areas.

In conclusion, 2-(2,6-dimethylphenoxy)-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide represents a fascinating example of how complex molecular structures can be leveraged to develop new therapeutic agents. Its unique combination of functional groups and preliminary biological activity make it a compelling subject for further research. As our understanding of drug design and synthesis continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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